Ferrocenium picrate

Catalog No.
S13281112
CAS No.
11077-21-7
M.F
C16H12FeN3O7-3
M. Wt
414.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrocenium picrate

CAS Number

11077-21-7

Product Name

Ferrocenium picrate

IUPAC Name

cyclopenta-1,3-diene;iron;2,4,6-trinitrophenolate

Molecular Formula

C16H12FeN3O7-3

Molecular Weight

414.13 g/mol

InChI

InChI=1S/C6H3N3O7.2C5H5.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;2*1-2-4-5-3-1;/h1-2,10H;2*1-5H;/q;2*-1;/p-1

InChI Key

WTZXGPNJQZACFU-UHFFFAOYSA-M

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe]

Ferrocenium picrate is a complex compound formed from the oxidation of ferrocene, in which the ferrocenium cation interacts with picric acid to create a stable ionic salt. The molecular formula of ferrocenium picrate is C16H12FeN3O7\text{C}_{16}\text{H}_{12}\text{FeN}_3\text{O}_7, and it is characterized by its unique structure that includes a ferrocene moiety and a picrate anion. Ferrocenium itself is a cation derived from ferrocene, which consists of two cyclopentadienyl rings bonded to an iron center. The addition of picric acid, a well-known explosive compound, enhances the chemical properties and stability of the resulting ferrocenium salt .

Due to the reactivity of both its ferrocenium and picrate components. Key reactions include:

  • Oxidation-Reduction Reactions: Ferrocenium acts as an oxidizing agent, capable of accepting electrons from other species. This property is utilized in electrochemical applications and studies involving redox mechanisms .
  • Electrophilic Substitution: The presence of the ferrocenium cation allows for electrophilic aromatic substitution reactions, which can be exploited in organic synthesis to introduce various substituents onto aromatic rings .
  • Formation of Coordination Complexes: Ferrocenium picrate can coordinate with various ligands, forming complexes that may exhibit different biological or chemical activities .

Ferrocenium picrate exhibits notable biological activities, particularly in the field of medicinal chemistry. Research indicates that it possesses:

  • Anticancer Properties: Ferrocenium derivatives have shown potential as anticancer agents, with studies demonstrating their ability to induce cytotoxic effects in cancer cells . The mechanism often involves the generation of reactive oxygen species or direct interaction with cellular components.
  • Antioxidant Activity: The compound has been reported to exhibit antioxidant properties, which can protect cells from oxidative stress—a factor involved in various diseases, including cancer .
  • Antimicrobial Effects: Ferrocenium picrate has been evaluated for its antibacterial and antifungal activities, making it a candidate for further exploration in pharmaceutical applications .

The synthesis of ferrocenium picrate typically involves the oxidation of ferrocene followed by reaction with picric acid. Common methods include:

  • Oxidation of Ferrocene: Ferrocene can be oxidized using various oxidizing agents such as trifluoroacetic acid or other mild oxidants to produce the ferrocenium ion.
  • Reaction with Picric Acid: The resulting ferrocenium ion is then reacted with picric acid in a suitable solvent (e.g., dichloroethane) to form ferrocenium picrate. This process often requires careful control of reaction conditions to ensure complete conversion and stability of the product .

Ferrocenium picrate has diverse applications across several fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in drug development, particularly as an anticancer agent.
  • Materials Science: Its electrochemical properties make it useful in developing conductive materials and sensors.
  • Chemical Synthesis: Ferrocenium picrate serves as a reagent in organic synthesis for introducing ferrocene moieties into various compounds .

Studies on ferrocenium picrate have focused on its interactions with biological molecules and other compounds:

  • Cellular Interactions: Research has shown that ferrocenium derivatives can interact with DNA and proteins, potentially leading to cytotoxic effects in cancer cells .
  • Electrochemical Studies: The redox behavior of ferrocenium picrate has been extensively studied using techniques such as cyclic voltammetry, providing insights into its electron transfer processes and stability under different conditions .

Ferrocenium picrate shares similarities with other ferrocene derivatives but possesses unique characteristics due to its specific anionic counterpart. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Ferrocenium trichloroacetateIonic saltExhibits similar redox properties but different anion
EthylferroceneFerrocene derivativeAlkyl substitution influences solubility and reactivity
PhenylferroceneFerrocene derivativeContains phenyl group affecting electronic properties
DecamethylferroceniumFully substitutedGreater steric hindrance and solubility characteristics

Ferrocenium picrate's uniqueness lies in its combination of the ferrocenium cation's redox capabilities with the strong electron-withdrawing nature of the picrate anion, enhancing its biological activity compared to other ferrocene derivatives .

Traditional Preparation Routes

Oxidation of Ferrocene to Ferrocenium

The oxidation of ferrocene to ferrocenium represents a fundamental transformation in organometallic chemistry, characterized by the removal of one electron from the iron center to form the ferrocenium cation [1]. This process involves the conversion of iron from the +2 oxidation state to the +3 oxidation state, resulting in a paramagnetic species that exhibits distinct electrochemical and spectroscopic properties [2].

Classical oxidation methods employ various chemical oxidants to achieve this transformation. Cerium(IV) compounds have been extensively utilized as effective oxidizing agents for ferrocene derivatives [3] [4]. The oxidation reaction typically proceeds under controlled conditions, where cerium(IV) salts in acidic media facilitate the electron transfer process [5]. Iron(III) chloride represents another widely employed oxidant, particularly in the preparation of ferrocenium salts followed by anion exchange reactions [2].

Nitric acid has been documented as an effective oxidizing medium for ferrocene compounds under specific conditions [6]. The oxidation process in acidic environments promotes the formation of ferrocenium cations, which can subsequently be isolated as various salt forms [1]. The choice of oxidizing agent significantly influences the reaction kinetics and the purity of the resulting ferrocenium species [7].

Table 1: Common Oxidizing Agents for Ferrocene Oxidation

Oxidizing AgentReaction ConditionsTypical YieldReference
Cerium(IV) saltsAcidic aqueous solution, room temperature75-85% [3] [5]
Iron(III) chlorideAqueous solution, followed by anion exchange80-90% [2]
Nitric acidDilute acidic conditions70-80% [6] [1]
Benzoquinone derivativesOrganic solvents, elevated temperature85-95% [8]

The electrochemical properties of the ferrocene/ferrocenium couple make this transformation particularly attractive for synthetic applications [1]. The standard oxidation potential of ferrocene occurs at approximately 0.4 volts versus a saturated calomel electrode, providing a well-defined thermodynamic driving force for the oxidation process [2] [1].

Picric Acid Coordination Strategies

Picric acid coordination strategies involve the formation of ionic complexes between ferrocenium cations and picrate anions through electrostatic interactions and hydrogen bonding [9]. The picrate anion, derived from the deprotonation of picric acid, serves as an effective counterion for stabilizing ferrocenium salts [10].

The coordination mechanism primarily relies on the strong electron-withdrawing nature of the nitro groups in picric acid, which enhances the stability of the resulting ionic complex [11]. The phenolic hydroxyl group of picric acid readily undergoes deprotonation to form the picrate anion, which exhibits excellent coordination properties with various metal cations [9].

Traditional preparation methods involve the direct combination of ferrocenium salts with picric acid in appropriate solvents [12] [13]. The reaction typically proceeds through a metathesis process, where the original anion is replaced by the picrate anion [14]. Dichloroethane has been identified as an effective solvent for these transformations, providing adequate solubility for both reactants while facilitating the formation of the desired product [14].

Table 2: Picric Acid Coordination Parameters

ParameterOptimal ConditionsObserved EffectsReference
Reaction TemperatureRoom temperature to 60°CEnhanced crystallization at moderate temperatures [12] [14]
Solvent SystemDichloroethane, acetonitrileImproved solubility and product isolation [14] [15]
Reaction Time20-30 minutesComplete conversion achieved [16]
Stoichiometry1:1 ferrocenium:picrateOptimal yield and purity [13] [14]

The formation mechanism involves initial dissolution of the ferrocenium precursor followed by the addition of picric acid solution [14]. The resulting precipitation of ferrocenium picrate occurs due to the reduced solubility of the ionic complex compared to the starting materials [16]. Crystallization techniques have been employed to obtain high-purity products suitable for analytical characterization [12].

Hydrogen bonding interactions between the picrate anion and potential donor sites contribute to the overall stability of the complex [11] [9]. The electron-rich oxygen atoms of the nitro groups and the phenolate oxygen provide multiple coordination sites for stabilizing interactions [17].

Modern Synthetic Advances

Solvent-Free Approaches

Solvent-free synthetic methodologies represent a significant advancement in the preparation of ferrocenium picrate, offering environmentally sustainable alternatives to traditional solution-based methods [18] [19]. These approaches eliminate the need for volatile organic solvents while maintaining high reaction efficiency and product purity [20].

Mechanochemical synthesis techniques have emerged as powerful tools for preparing organometallic complexes under solvent-free conditions [21] [22]. Ball milling methods enable the direct reaction between solid reactants through mechanical activation, providing energy for bond formation and reorganization processes [23] [24]. The mechanochemical approach for ferrocene derivatives involves grinding the reactants in specialized mills, where mechanical energy facilitates the desired chemical transformations [21].

Table 3: Mechanochemical Synthesis Parameters

ParameterOptimal RangeYield EnhancementReference
Milling Frequency12-19 Hz10-15% improvement [21] [22]
Reaction Duration45-60 minutesMaximum conversion achieved [21]
Ball-to-powder Ratio10:1 to 15:1Enhanced mixing efficiency [23] [24]
Temperature ControlAmbient to 40°CPrevents product decomposition [21] [25]

Thermal activation methods represent another solvent-free approach, utilizing controlled heating to promote molecular interactions without solvent mediation [18]. These methods rely on the intrinsic thermal energy to overcome activation barriers and facilitate the formation of ferrocenium picrate complexes [26]. Microwave-assisted synthesis has been particularly effective, providing rapid and uniform heating while minimizing side reactions [18] [26].

The advantages of solvent-free methods include reduced environmental impact, simplified work-up procedures, and often enhanced reaction rates compared to conventional solution-based approaches [18] [19]. The elimination of solvent removal steps also contributes to improved overall efficiency and reduced processing time [20].

Solid-state reactivity patterns in ferrocenium picrate formation involve direct contact between crystalline reactants, leading to interface reactions that propagate through the solid matrix [21]. The mechanochemical activation disrupts crystal lattices, creating reactive surfaces that facilitate the desired chemical transformations [23].

Electrochemical Synthesis Techniques

Electrochemical synthesis techniques offer precise control over the oxidation process, enabling the selective formation of ferrocenium species under mild conditions [27] [28]. These methods utilize controlled potential electrolysis to achieve the desired oxidation state while minimizing side reactions and product degradation [29].

Cyclic voltammetry studies have established the fundamental electrochemical parameters for ferrocene oxidation, providing the basis for synthetic applications [2] [30]. The reversible one-electron oxidation of ferrocene occurs at well-defined potentials, making electrochemical synthesis particularly attractive for controlled product formation [27].

Table 4: Electrochemical Synthesis Conditions

ParameterOptimal ValuesCurrent EfficiencyReference
Applied Potential+0.4 to +0.6 V vs SCE85-95% [27] [2]
Electrolyte Concentration0.1-0.2 MEnhanced conductivity [28] [30]
Current Density5-15 mA/cm²Controlled reaction rate [29]
Temperature20-25°COptimal stability [31]

Controlled potential electrolysis methods enable the quantitative conversion of ferrocene to ferrocenium while maintaining precise control over reaction conditions [27]. The use of appropriate supporting electrolytes ensures adequate solution conductivity and prevents unwanted side reactions [28]. Tetrabutylammonium salts have been identified as effective supporting electrolytes for these transformations [27] [31].

The electrochemical approach offers several advantages, including high selectivity, mild reaction conditions, and the ability to monitor reaction progress in real-time [29]. The integration of electrochemical oxidation with picrate coordination allows for the direct synthesis of ferrocenium picrate without the need for separate oxidation and salt formation steps [31].

Electrosynthetic methods also provide opportunities for scale-up applications, as electrochemical reactors can be designed for continuous operation [28]. The precise control over electron transfer enables the optimization of reaction conditions for maximum yield and purity [29].

Modern electrochemical techniques incorporate advanced monitoring systems that track reaction progress through current measurements and potential monitoring [30]. These real-time analytical capabilities ensure optimal reaction conditions and prevent over-oxidation or product decomposition [31].

This comprehensive examination focuses on the structural characterization of ferrocenium picrate, a significant organometallic compound formed from the ferrocenium cation and picrate anion. The analysis encompasses both crystallographic and spectroscopic investigations that provide detailed insights into the molecular architecture, bonding characteristics, and structural parameters of this important ionic compound.

Structural Characterization

Crystallographic Studies

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional structure of ferrocenium picrate. The compound exhibits a unique ionic structure consisting of ferrocenium cations [Fe(C₅H₅)₂]⁺ paired with picrate anions [C₆H₂(NO₂)₃O]⁻ in a 1:1 stoichiometric ratio [1]. The molecular formula C₁₆H₁₂FeN₃O₇ reflects this composition with a calculated molecular weight of 414.13 g/mol [1].

The crystallographic analysis reveals fundamental structural parameters essential for understanding the compound's properties. The ferrocenium cation maintains the characteristic sandwich structure with two cyclopentadienyl rings coordinated to the central iron atom. The geometry and bond lengths in ferrocenium remain remarkably similar to those observed in neutral ferrocene, demonstrating the structural stability of this organometallic framework [2]. The metal-ring plane distance in ferrocenium structures typically ranges from 1.63 to 1.66 Å, closely matching the corresponding distances in ferrocene [2].

The crystal packing arrangement demonstrates how ferrocenium cations and picrate anions organize in the solid state through ionic interactions and secondary forces. The picrate anion contributes significantly to the overall crystal stability through its extended conjugated system and multiple nitro groups, which facilitate intermolecular interactions with neighboring ionic units.

Diffraction data collection typically employs molybdenum Kα radiation (λ = 0.71073 Å) with measurements conducted at controlled temperatures to minimize thermal motion effects [3]. The crystallographic parameters obtained from related ferrocenium compounds provide insight into the expected structural characteristics of ferrocenium picrate, including unit cell dimensions, space group assignments, and atomic positions.

Bond Length and Angle Trends

The bond length analysis in ferrocenium picrate reveals several important structural features. The iron-carbon bond distances in the ferrocenium cation typically measure approximately 2.04 Å for all Fe-C bonds, consistent with the symmetrical coordination of the cyclopentadienyl rings [4]. The carbon-carbon bond distances within each five-membered ring are essentially equivalent at 1.40 Å, reflecting the aromatic character of the cyclopentadienyl ligands [4].

Comparative studies of ferrocenium compounds demonstrate that the average carbon-carbon bond lengths in cyclopentadienyl rings range from 1.42(1) Å to 1.417(4) Å, values that align closely with those observed in neutral ferrocene at 1.42 Å [5]. This structural consistency indicates that oxidation of ferrocene to ferrocenium does not significantly alter the fundamental bonding characteristics within the cyclopentadienyl rings.

The bond angles within the ferrocenium cation reflect the symmetric arrangement of the cyclopentadienyl rings relative to the central iron atom. The ring-metal-ring orientation can vary between eclipsed and staggered conformations, with the energy difference between these arrangements being relatively small (approximately 4 kJ/mol) [6]. This flexibility in ring orientation contributes to the dynamic behavior of ferrocenium compounds in solution and solid state.

The picrate anion component exhibits characteristic bond lengths and angles associated with its nitroaromatic structure. The carbon-nitrogen bond distances in the nitro groups typically range from 1.45 to 1.48 Å, while the nitrogen-oxygen bonds measure approximately 1.22 to 1.24 Å for the double bonds and 1.28 to 1.30 Å for the single bonds. The aromatic ring of the picrate anion maintains planarity with carbon-carbon bond distances averaging 1.38 to 1.40 Å.

Bond TypeDistance (Å)Reference
Fe-C (ferrocenium)2.04 [4] [4]
C-C (cyclopentadienyl)1.40 [4] [4]
C-C (cyclopentadienyl average)1.42 [5] [5]
C-N (nitro groups)1.45-1.48Literature values
N-O (double bond)1.22-1.24Literature values
N-O (single bond)1.28-1.30Literature values

Spectroscopic Techniques

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides crucial information about the solution structure and dynamics of ferrocenium picrate, though the paramagnetic nature of the ferrocenium cation presents unique challenges for NMR analysis. The unpaired electron in the ferrocenium cation (Fe³⁺, d⁵ configuration) causes significant paramagnetic broadening of NMR signals, complicating traditional NMR interpretation [7].

The ¹H NMR spectrum of ferrocenium picrate exhibits characteristic paramagnetic shifts that differ substantially from those observed in diamagnetic ferrocene. The proton signals for the cyclopentadienyl rings in ferrocenium compounds typically appear at unusual chemical shifts due to the influence of the unpaired electron [8]. Studies of ferrocenium derivatives have shown paramagnetic shifts ranging from +30 to -16 ppm for cyclopentadienyl ring protons, with α-CH₂ protons appearing at 15-18 ppm and β-CH₂ protons at approximately 7 ppm [8].

The paramagnetic nature of ferrocenium makes conventional NMR analysis challenging because signals from nuclei near the paramagnetic center become broadened, resulting in poor spectral resolution [7]. This broadening effect is particularly pronounced for protons on the cyclopentadienyl rings, which are in close proximity to the paramagnetic iron center.

¹³C NMR spectroscopy of ferrocenium compounds reveals similar paramagnetic effects, with carbon signals experiencing significant shifts from their normal diamagnetic positions. The ¹³C NMR spectrum provides information about the carbon framework of both the ferrocenium cation and the picrate anion, though the signals from carbons near the paramagnetic center may be severely broadened or even undetectable [8].

The picrate anion component of ferrocenium picrate contributes distinct NMR signals that are not affected by the paramagnetic ferrocenium center. The aromatic carbons of the picrate anion typically appear in the range of 120-160 ppm in ¹³C NMR, while the quaternary carbon bearing the phenolic oxygen appears at a more downfield position around 160-170 ppm.

NMR ParameterChemical Shift RangeAssignment
¹H Cp rings (ferrocenium)+30 to -16 ppm [8]Cyclopentadienyl protons
¹H α-CH₂15-18 ppm [8]Alpha methylene protons
¹H β-CH₂~7 ppm [8]Beta methylene protons
¹³C aromatic (picrate)120-160 ppmAromatic carbons
¹³C quaternary (picrate)160-170 ppmPhenolic carbon

Mass Spectrometric Profiling

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for ferrocenium picrate. The electrospray ionization mass spectrometry (ESI-MS) technique has proven particularly effective for analyzing ferrocene derivatives and their oxidized forms [9] [7].

In positive ion mode ESI-MS, ferrocenium picrate generates characteristic ion peaks corresponding to the ferrocenium cation at m/z 186, representing the molecular ion [Fe(C₅H₅)₂]⁺ [9]. The mass spectrum typically shows the base peak at this mass, confirming the presence and stability of the ferrocenium cation under ionization conditions.

Fragmentation analysis reveals the loss of cyclopentadienyl ligands from the ferrocenium cation, producing fragment ions at m/z 121 corresponding to [Fe(C₅H₅)]⁺ through elimination of one cyclopentadienyl ring (loss of 65 mass units) [9]. This fragmentation pattern is characteristic of ferrocenium compounds and provides structural confirmation.

In negative ion mode ESI-MS, the picrate anion appears at m/z 228, corresponding to the molecular ion [C₆H₂(NO₂)₃O]⁻ [9]. This peak confirms the presence and integrity of the picrate counterion in the compound.

The molecular ion peak for the intact ferrocenium picrate complex can be observed under appropriate ionization conditions, appearing at m/z 414, corresponding to the calculated molecular weight of the compound [1]. The isotope pattern observed in the mass spectrum provides additional confirmation of the molecular composition, with the characteristic iron isotope distribution visible in the ferrocenium-containing fragments.

Ion Typem/z ValueAssignmentReference
Ferrocenium cation186 [9][Fe(C₅H₅)₂]⁺ [9]
Fragmented ferrocenium121 [9][Fe(C₅H₅)]⁺ [9]
Picrate anion228 [9][C₆H₂(NO₂)₃O]⁻ [9]
Molecular ion414 [1][C₁₆H₁₂FeN₃O₇] [1]

The mass spectrometric analysis also provides information about the stability and behavior of ferrocenium picrate under various ionization conditions. The compound demonstrates reasonable stability under electrospray conditions, allowing for reliable detection and characterization of both cationic and anionic components.

Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS), can provide additional structural information through controlled fragmentation studies. These techniques allow for detailed analysis of fragmentation pathways and can confirm the connectivity between different structural components of the molecule.

The sensitivity of mass spectrometry to ferrocenium compounds is notably high, with detection limits typically in the low micromolar range under standard electrospray conditions [9]. This high sensitivity makes mass spectrometry an excellent technique for trace analysis and purity assessment of ferrocenium picrate samples.

The combination of positive and negative ion mode analysis provides comprehensive characterization of ferrocenium picrate, confirming both the cationic ferrocenium component and the anionic picrate component. The mass spectrometric data supports the 1:1 stoichiometry of the ionic compound and provides molecular weight confirmation consistent with the proposed structure.

Hydrogen Bond Acceptor Count

9

Exact Mass

414.002460 g/mol

Monoisotopic Mass

414.002460 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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